- CF3CO2ZnEt-mediated highly regioselective rearrangement of bromohydrins to aldehydes, Tetrahedron Letters, 2011, 52(45), 5968-5971

Cas no 947-91-1 (Diphenylacetaldehyde (>80%))

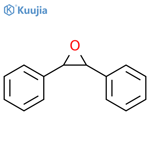

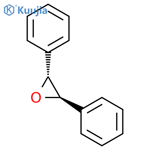

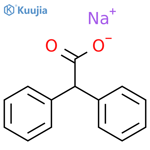

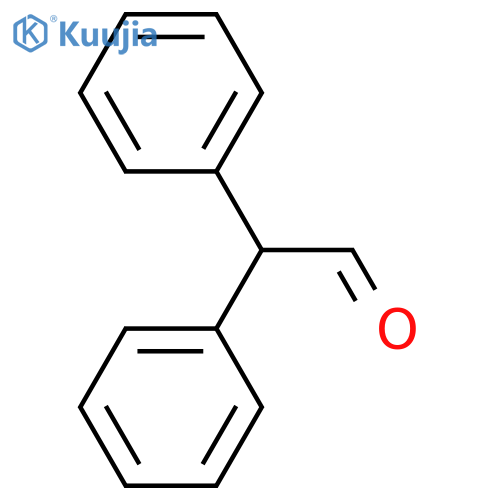

Diphenylacetaldehyde (>80%) structure

Nome del prodotto:Diphenylacetaldehyde (>80%)

Diphenylacetaldehyde (>80%) Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2,2-Diphenylacetaldehyde

- Acetaldehyde, 2,2-diphenyl-

- Diphenylacetaldehyde

- Acetaldehyde, diphenyl-

- Diphenylketen

- DIPHENYL-ACETALDEHYDE

- alpha-Phenylbenzeneacetaldehyde

- Benzeneacetaldehyde, .alpha.-phenyl-

- HLLGFGBLKOIZOM-UHFFFAOYSA-N

- Diphenylethanal

- Diphenyl-acetaldehyd

- diphenylacetoaldehyde

- WLN: VHYR&R

- 2,2-diphenyl-acetaldehyde

- Diphenylacetaldehyde, 97%

- 2-Phenyl-benzeneacetaldehyde

- DT

- Acetaldehyde, diphenyl- (6CI, 7CI, 8CI)

- α-Phenylbenzeneacetaldehyde (ACI)

- 2,2-Bisphenyl acetaldehyde

- 2,2-Diphenylethanal

- NSC 21645

- α,α-Diphenylacetaldehyde

- AKOS001043900

- Diphenylacetaldehyde (>80%)

- DTXSID80241575

- NSC21645

- SY051214

- J-640468

- MFCD00006972

- UNII-GMF2B8R7DD

- BRN 1424292

- Benzeneacetaldehyde, alpha-phenyl-

- J-800292

- 4-07-00-01400 (Beilstein Handbook Reference)

- DS-14725

- Z56899117

- NSC-21645

- EN300-17215

- CHEMBL4460620

- GMF2B8R7DD

- EINECS 213-433-7

- SCHEMBL193931

- D2492

- DPAA cpd

- 947-91-1

- DTXCID10164066

- AI3-20753

- NS00040419

- N-[(4-Aminophenyl)carbamothioyl]-4-(2-methyl-2-propanyl)benzamide

- BENZENEACETALDEHYDE, ?-PHENYL-

-

- MDL: MFCD00006972

- Inchi: 1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H

- Chiave InChI: HLLGFGBLKOIZOM-UHFFFAOYSA-N

- Sorrisi: O=CC(C1C=CC=CC=1)C1C=CC=CC=1

- BRN: 1424292

Proprietà calcolate

- Massa esatta: 196.08900

- Massa monoisotopica: 196.089

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 15

- Conta legami ruotabili: 3

- Complessità: 170

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 17.1

- Carica superficiale: 0

- XLogP3: 3

- Conta Tautomer: 2

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.106 g/mL at 25 °C(lit.)

- Punto di ebollizione: 175°C/14mmHg(lit.)

- Punto di infiammabilità: Gradi Fahrenheit:235,4°F

Gradi Celsius:113°C - Indice di rifrazione: n20/D 1.589(lit.)

- PSA: 17.07000

- LogP: 3.01740

- Solubilità: Non determinato

Diphenylacetaldehyde (>80%) Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315;H319;H335

- Dichiarazione di avvertimento: P280;P302+P352;P305+P351+P338;P261

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Istruzioni di sicurezza: S23-S24/25

- CODICI DEL MARCHIO F FLUKA:10

- RTECS:AB2827500

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:-20 °C

Diphenylacetaldehyde (>80%) Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110980-100g |

Diphenylacetaldehyde |

947-91-1 | 98% | 100g |

¥3484.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2492-5G |

Diphenylacetaldehyde |

947-91-1 | >95.0%(GC) | 5g |

¥390.00 | 2024-04-15 | |

| Enamine | EN300-17215-50.0g |

2,2-diphenylacetaldehyde |

947-91-1 | 90% | 50g |

$743.0 | 2023-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110980-1g |

Diphenylacetaldehyde |

947-91-1 | 98% | 1g |

¥83.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110980-5g |

Diphenylacetaldehyde |

947-91-1 | 98% | 5g |

¥276.00 | 2024-04-24 | |

| Enamine | EN300-17215-1.0g |

2,2-diphenylacetaldehyde |

947-91-1 | 90% | 1g |

$27.0 | 2023-05-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-255114-5g |

Diphenylacetaldehyde, |

947-91-1 | 5g |

¥564.00 | 2023-09-05 | ||

| Apollo Scientific | OR59843-5g |

Diphenylacetaldehyde |

947-91-1 | 97% | 5g |

£39.00 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML052-5g |

Diphenylacetaldehyde (>80%) |

947-91-1 | 95+% | 5g |

¥545.0 | 2022-06-10 | |

| Chemenu | CM255953-25g |

2,2-Diphenylacetaldehyde |

947-91-1 | 95% | 25g |

$203 | 2021-06-16 |

Diphenylacetaldehyde (>80%) Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid , Diethylzinc Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 10 min, 0 °C

1.2 0 °C; 10 min, 0 °C

Riferimento

Synthetic Routes 2

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: Acetonitrile

1.2 Reagents: Styrene

1.2 Reagents: Styrene

Riferimento

- Zinc-promoted reactions. Part 11. Ionic reactions and single electron transfers in the Zn/TMSCI reduction of benzaldehyde, Main Group Metal Chemistry, 1999, 22(2), 89-94

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ; 5 min, rt

Riferimento

- Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of Naphthalenes, ChemistrySelect, 2022, 7(9),

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran

Riferimento

- Exceptionally facile reduction of carboxylic acid salts to aldehydes by 9-borabicyclo[3.3.1]nonane, Heterocycles, 1988, 27(7), 1595-8

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Dichloromethane ; 45 min, rt

Riferimento

- Erbium(III) triflate: A valuable catalyst for the rearrangement of epoxides to aldehydes and ketones, Synlett, 2004, (14), 2633-2635

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]hydro[(8-quinolinyl-κN)methyl-κC](t… Solvents: Tetrahydrofuran ; 23 °C; 24 h, 100 °C

Riferimento

- An air-stable cationic iridium hydride as a highly active and general catalyst for the isomerization of terminal epoxides, Chemical Communications (Cambridge, 2014, 50(73), 10592-10595

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: (T-4)-Bromohydro[1,1′-thiobis[methane]](1,1,2-trimethylpropyl)boron Solvents: Dichloromethane

Riferimento

- Facile reduction of saturated and unsaturated carboxylic acids and their salts to aldehydes by thexylbromoborane-dimethyl sulfide, Journal of Organic Chemistry, 1987, 52(22), 5030-2

Synthetic Routes 9

Condizioni di reazione

1.1 Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform-d , Water ; 18 h, 60 °C

Riferimento

- Efficient epoxide isomerization within a self-assembled hexameric organic capsule, RSC Advances, 2016, 6(87), 83505-83509

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: Aluminum, methyl[[2,2′-sulfonylbis[6-bromo-4-(1,1-dimethylethyl)phenolato-κO]](2… Solvents: Dichloromethane

Riferimento

- Synthesis and properties of new types of sulfoxide- or sulfone-bridged Lewis acids, Journal of Heterocyclic Chemistry, 2000, 37(5), 1071-1076

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran

1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran

1.3 Reagents: Water Solvents: Tetrahydrofuran

1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran

1.3 Reagents: Water Solvents: Tetrahydrofuran

Riferimento

- One-pot conversion of carboxylic acids to aldehydes through treatment of acyloxy-9-borabicyclo[3.3.1]nonanes with lithium 9-boratabicyclo[3.3.1]nonane, Tetrahedron Letters, 1987, 28(39), 4575-8

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Borane Solvents: Tetrahydrofuran

1.2 Reagents: Dimethyl sulfate

1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

1.2 Reagents: Dimethyl sulfate

1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

Riferimento

- Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromate, Bulletin of the Korean Chemical Society, 2001, 22(10), 1089-1092

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1 Catalysts: Aluminum, (5′-bromo[1,1′:3′,1′′-terphenyl]-2′-olato)dimethyl- Solvents: Dichloromethane

Riferimento

- A convenient procedure for rearrangement of epoxides by use of dimethylaluminum catalysts, Nippon Kagaku Kaishi, 1993, (7), 893-6

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Dimethyl sulfate , Borane Solvents: Tetrahydrofuran

1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

Riferimento

- Exceptionally facile conversion of carboxylic acid salts to aldehydes by reductive oxidation with borane and pyridinium chlorochromate, Bulletin of the Korean Chemical Society, 2001, 22(3), 325-326

Diphenylacetaldehyde (>80%) Raw materials

- Oxirane, 2,3-diphenyl-,(2R,3S)-rel-

- trans-Stilbene Oxide

- HYDROBENZOIN

- Benzeneethanol, β-bromo-α-phenyl-

- Benzeneacetic acid, α-phenyl-, lithium salt (9CI)

- 2,2-diphenylacetic acid

- 1,1-diphenylethane-1,2-diol

- 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,5-diphenyl-

- 2,3-diphenyloxirane

- Benzeneacetic acid, a-phenyl-, sodium salt

- 2,2-Diphenyloxirane

Diphenylacetaldehyde (>80%) Preparation Products

Diphenylacetaldehyde (>80%) Letteratura correlata

-

Susana M. M. Lopes,Joana R. C. Santos,Teresa M. V. D. Pinho e Melo Org. Biomol. Chem. 2021 19 1122

-

Matas Steponaitis,Maria-Grazia La-Placa,?smail Cihan Kaya,Giedre Bubniene,Vygintas Jankauskas,Maryte Daskeviciene,Michele Sessolo,Tadas Malinauskas,Henk J. Bolink,Vytautas Getautis Sustainable Energy Fuels 2020 4 5017

-

Xianghua Zeng,Daqian Xu,Chengxia Miao,Chungu Xia,Wei Sun RSC Adv. 2014 4 46494

-

Mathew W. C. Robinson,A. Matthew Davies,Richard Buckle,Ian Mabbett,Stuart H. Taylor,Andrew E. Graham Org. Biomol. Chem. 2009 7 2559

-

Oriol Salvado,Elena Fernández Chem. Commun. 2021 57 6300

947-91-1 (Diphenylacetaldehyde (>80%)) Prodotti correlati

- 4395-92-0(2-[4-(propan-2-yl)phenyl]acetaldehyde)

- 93-53-8(2-Phenylpropanal)

- 1335-44-0(Benzeneacetaldehyde,ar-(1-methylethyl)-)

- 26591-66-2(2-Phenylmalondialdehyde)

- 27956-35-0(2-(4-Methylphenyl)malonaldehyde)

- 849021-24-5(2-(3-Methylphenyl)malondialdehyde)

- 1805208-56-3(2-Bromo-5-bromomethyl-4-nitropyridine)

- 898779-53-8(1-(4-chloro-3-fluoro-phenyl)-3-(3,4-dimethylphenyl)propan-1-one)

- 164648-47-9(1-4-(aminomethyl)phenyl-3,3-dimethylurea)

- 2138229-76-0(Piperidine, 4-(fluoromethyl)-4-(trifluoromethyl)-)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:947-91-1)Diphenylacetaldehyde (>80%)

Purezza:99%

Quantità:100g

Prezzo ($):363.0